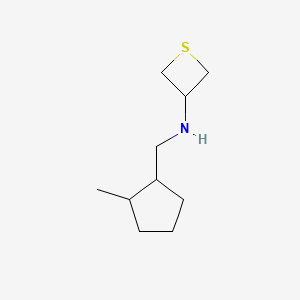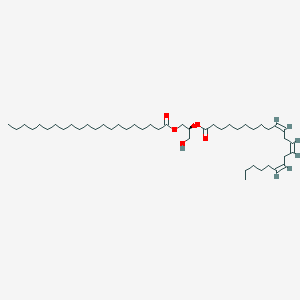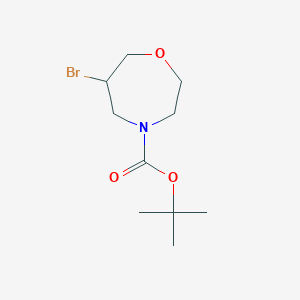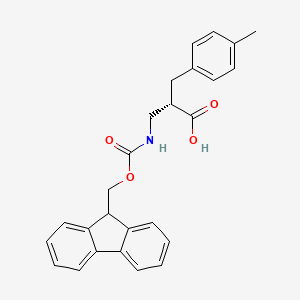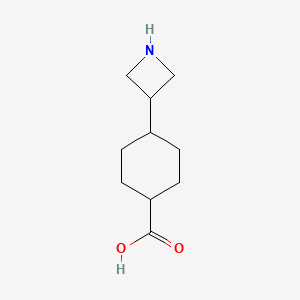
(1S,3S)-3-Fluorocyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-3-Fluorocyclopentane-1-carboxylic acid is a chiral fluorinated carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Fluorocyclopentane-1-carboxylic acid typically involves the fluorination of cyclopentane derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the cyclopentane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Continuous flow reactors and microreactor technology can be employed to enhance reaction efficiency and control. These methods allow for precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S)-3-Fluorocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in esterification reactions.
Major Products
The major products formed from these reactions include substituted cyclopentane derivatives, alcohols, and esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,3S)-3-Fluorocyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of fluorine substitution on biological activity. It serves as a model compound for understanding the role of fluorine in biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of (1S,3S)-3-Fluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity, leading to selective inhibition of target enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,3S)-3-Aminocyclopentane-1-carboxylic acid
- (1S,3S)-3-Methoxycyclopentane-1-carboxylic acid
- (1S,3S)-3-Chlorocyclopentane-1-carboxylic acid
Uniqueness
Compared to its analogs, (1S,3S)-3-Fluorocyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H9FO2 |
|---|---|
Peso molecular |
132.13 g/mol |
Nombre IUPAC |
(1S,3S)-3-fluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5-/m0/s1 |
Clave InChI |
HMWIEXZISHZBTQ-WHFBIAKZSA-N |
SMILES isomérico |
C1C[C@@H](C[C@H]1C(=O)O)F |
SMILES canónico |
C1CC(CC1C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (S)-3-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12944068.png)
![2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944072.png)
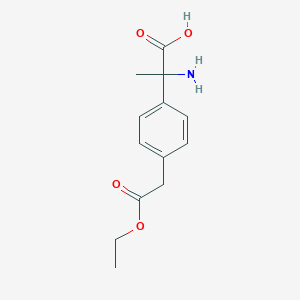
![2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944083.png)
![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-](/img/structure/B12944085.png)
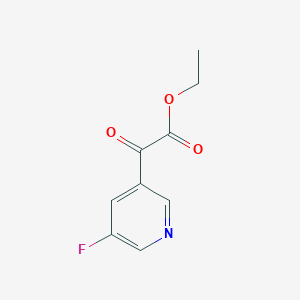
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12944094.png)
